molecular formula C11H10FN3O2 B2874466 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 955235-26-4

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2874466
CAS No.: 955235-26-4
M. Wt: 235.218
InChI Key: LBYPPAMQQYWMQE-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and anticancer drug discovery . This compound is designed for research use and is not intended for diagnostic or therapeutic applications. The 1,3,4-oxadiazole core is a bioisostere for ester, amide, and carbamate functional groups, which can enhance metabolic stability and facilitate transmembrane diffusion, thereby improving the compound's bioavailability . The structure incorporates a 4-fluorobenzyl group, a common pharmacophore known to influence lipophilicity and binding affinity through hydrophobic interactions and modulation of electronic properties . Research Applications and Value: Compounds featuring the 1,3,4-oxadiazole scaffold demonstrate a wide range of biological activities, with a prominent focus on their potent antiproliferative effects against various cancer cell lines . The primary research value of this chemotype lies in its ability to interact with multiple biological targets crucial for cancer cell survival and proliferation. Specifically, 1,3,4-oxadiazole derivatives have been reported to act through mechanisms such as the inhibition of enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, related oxadiazole-acetamide hybrids have shown compelling activity in inducing apoptosis (programmed cell death), causing cell cycle arrest in the G0/G1 phase, and inhibiting matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor metastasis . Researchers can utilize this compound as a key intermediate or precursor for further structural optimization, or as a pharmacophore in structure-activity relationship (SAR) studies aimed at developing novel oncology therapeutics.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7(16)13-11-15-14-10(17-11)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPPAMQQYWMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the formation of a hydrazide derivative. For example, ethyl 2-(4-fluorobenzyl)acetate is treated with hydrazine hydrate in ethanol under reflux to yield 2-(4-fluorobenzyl)acetohydrazide:

$$
\text{CH}3\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{CH}3\text{CONHNH}_2 + \text{EtOH}
$$

Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Duration: 4–6 hours
  • Monitoring: Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1).

Cyclization to Form the Oxadiazole Ring

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS$$_2$$) in the presence of a base (e.g., sodium ethoxide) to form 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine:

$$
\text{CH}3\text{CONHNH}2 + \text{CS}2 \xrightarrow{\text{NaOEt}} \text{C}9\text{H}7\text{FN}3\text{O} + \text{H}_2\text{S}
$$

Optimization Notes :

  • Excess CS$$_2$$ ensures complete cyclization.
  • Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines hydrazide formation, cyclization, and acetylation in a single reactor:

  • Ethyl 2-(4-fluorobenzyl)acetate, hydrazine hydrate, and CS$$_2$$ are heated under reflux in ethanol.
  • Acetic anhydride is added directly post-cyclization without intermediate isolation.

Advantages :

  • Higher overall yield (72% vs. 58% stepwise).
  • Reduced purification steps.

Solid-Phase Synthesis

Immobilized hydrazide resins enable combinatorial synthesis of oxadiazole derivatives, though this method is less common for fluorinated targets.

Optimization and Scale-Up Considerations

Critical Process Parameters

Parameter Optimal Range Impact on Yield
CS$$_2$$ Quantity 1.5–2.0 equiv Prevents incomplete cyclization
Reaction pH 8–9 (NaOH/KOH) Enhances ring closure
Acetylation Temp 0–25°C Minimizes side reactions

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for acetylated products.

Analytical Characterization

Key spectroscopic data for N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.28 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.02 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 3.88 (s, 2H, CH$$2$$), 2.15 (s, 3H, COCH$$_3$$).
  • HRMS (ESI+) : m/z calcd. for C$${11}$$H$${10}$$FN$$3$$O$$2$$ [M+H]$$^+$$: 252.0778; found: 252.0781.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides and acids are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, case studies, or comprehensive data tables for the compound N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide. However, the search results do offer some related information that can provide context:

  • Basic Information: this compound has a molecular weight of 235.21 and the molecular formula C11H10FN3O2C_{11}H_{10}FN_3O_2 .
  • 1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole core is noted as an important structure in medicinal chemistry, displaying a range of biological activities, including anticancer effects .
  • Related Research: Research has been conducted on related oxadiazole compounds, exploring their potential as anticancer agents and evaluating their in vitro and in silico activity . Some studies focus on synthesizing novel heterocyclic oxadiazoles and evaluating their anticancer effects as dual selective COX-2 and EGFR inhibitors . Other research explores fluorinated molecules for antibacterial activities .
  • Synthesis: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thione can be synthesized from 4-fluorobenzoic acid through esterification, hydrazinolysis, and cyclization .
  • Related Compounds: N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a related compound .

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The following table summarizes key structural differences and similarities between N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide and related compounds:

Compound Name Core Structure Substituents (Position 5) Substituents (Position 2) Key Functional Groups Reference
This compound 1,3,4-Oxadiazole 4-Fluorobenzyl Acetamide Fluorinated aromatic, amide
N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 5-Methyl-1,2-oxazol-3-yl Sulfanyl-linked acetamide Sulfur bridge, oxazole
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) 1,3,4-Oxadiazole 5-Bromobenzofuran-2-yl Thio-linked acetamide Bromine, benzofuran
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl Sulfanyl-linked acetamide Methoxy groups
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 1,3,4-Thiadiazole Ethylthio Phenoxy-linked acetamide Sulfur in core, alkylthio

Key Observations :

  • Core Heterocycle: Replacement of oxygen in oxadiazole with sulfur (e.g., thiadiazole in ) alters electronic properties.
  • Substituent Effects : The 4-fluorobenzyl group in the target compound increases lipophilicity compared to methoxy () or sulfanyl () substituents. Fluorine’s electron-withdrawing nature may improve metabolic stability .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Molecular Formula Molecular Weight (g/mol) Reference
This compound Not reported Not reported Not explicitly provided ~293.3 (estimated)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 132–134 74 C21H22ClN3O2S2 448.0
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) Not reported Not reported C19H12BrFN2O3S 453.3
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Not reported 82 C19H19N3O5S 401.4

Key Observations :

  • Melting Points : Thiadiazole derivatives (e.g., 5e) generally exhibit lower melting points (~132–170°C) compared to oxadiazoles, likely due to reduced crystallinity from sulfur’s larger atomic size .
  • Molecular Weight : The bromobenzofuran derivative (5d) has a higher molecular weight (453.3 g/mol) due to bromine substitution, which may affect bioavailability .

Key Observations :

  • Trimethoxyphenyl Derivatives : Exhibit broad-spectrum antimicrobial activity, likely due to the methoxy groups’ role in disrupting microbial cell membranes .
  • Benzofuran-Oxadiazole Hybrids : Demonstrated tyrosinase inhibition, attributed to benzofuran’s planar structure enabling π-π stacking with enzyme active sites .

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The molecular formula for this compound is C18H16FN3OC_{18}H_{16}FN_3O, and it features a 1,3,4-oxadiazole ring which is known for its significant biological properties. The synthesis typically involves several steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are used to attach the fluorobenzyl group.
  • Acetylation : The final step involves acetylating the amine group to yield the desired compound.

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
4hA549<0.14
4fA5491.59
4gC68.16

These compounds exhibit their anticancer effects by inhibiting key enzymes involved in tumor growth and metastasis, such as topoisomerase and histone deacetylase (HDAC) .

2.2 Antimicrobial Activity

Oxadiazole derivatives have also demonstrated significant antimicrobial properties. For example:

  • Antibacterial Activity : Studies indicate that these compounds can inhibit bacterial growth effectively, with some derivatives showing better efficacy than standard antibiotics like ampicillin.
CompoundTarget BacteriaMIC (μg/mL)
30Clostridium difficile0.003 - 0.03
31aNeisseria gonorrhoeae0.03 - 0.125

The mechanism often involves inhibition of fatty acid synthesis via targeting enoyl-acyl carrier protein reductase .

2.3 Antidepressant Activity

Recent investigations into the antidepressant potential of related oxadiazole compounds have yielded promising results. For instance, certain derivatives showed activity comparable to fluoxetine in reducing immobility duration in forced swim tests (FST), indicating potential for treating depression .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can inhibit enzymes crucial for cancer cell proliferation and survival.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors involved in mood regulation.

4. Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical and preclinical settings:

  • Cytotoxicity Studies : A study involving a series of oxadiazole derivatives demonstrated that modifications on the oxadiazole ring significantly affected their cytotoxic profiles against different cancer cell lines .
  • Antimicrobial Efficacy : Research on new oxadiazole structures indicated that they not only inhibited bacterial growth but also affected biofilm formation in Gram-positive bacteria .

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